Benzenepropanal, 3,4-dichloro- Benzenepropanal, 3,4-dichloro-
Brand Name: Vulcanchem
CAS No.: 20795-47-5
VCID: VC8177475
InChI: InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
SMILES: C1=CC(=C(C=C1CCC=O)Cl)Cl
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol

Benzenepropanal, 3,4-dichloro-

CAS No.: 20795-47-5

Cat. No.: VC8177475

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanal, 3,4-dichloro- - 20795-47-5

Specification

CAS No. 20795-47-5
Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
IUPAC Name 3-(3,4-dichlorophenyl)propanal
Standard InChI InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Standard InChI Key UBUQWRXGPBSBSK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCC=O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CCC=O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Benzenepropanal, 3,4-dichloro- belongs to the class of halogenated benzaldehydes, distinguished by its dichlorinated aromatic core and aliphatic aldehyde functional group. The systematic IUPAC name denotes a benzene ring with chlorine atoms at positions 3 and 4, coupled with a propanal group (-CH2_2CH2_2CHO) attached to the aromatic system. The molecular structure is represented as:

Cl2C6H3CH2CH2CHO\text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{CH}_2\text{CHO}

Key identifiers include:

PropertyValue
CAS Number20795-47-5
Molecular FormulaC9H8Cl2O\text{C}_9\text{H}_8\text{Cl}_2\text{O}
Molecular Weight203.07 g/mol
AppearancePale yellow oil
Key Functional GroupsAldehyde, Aromatic chloride

The chlorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and increasing the aldehyde’s electrophilicity. This electronic configuration facilitates reactions at the aldehyde group, such as nucleophilic additions, while the chlorinated aryl moiety participates in cross-coupling or further substitution.

Synthetic Methodologies

Oxidation of 3-(3,4-Dichlorophenyl)propanol

The primary synthesis route involves oxidizing 3-(3,4-dichlorophenyl)propanol (Intermediate 9A) using Dess-Martin periodinane (DMP) in dichloromethane (DCM) .

Reaction Conditions:

  • Oxidizing Agent: Dess-Martin periodinane (1.5 eq)

  • Solvent: Dichloromethane

  • Temperature: 20°C (ambient)

  • Duration: 1 hour

  • Workup: Quenching with saturated NaHCO3_3 and sodium thiosulfate, followed by extraction and chromatography.

Physicochemical Properties

  • Solubility: Likely soluble in polar aprotic solvents (DCM, THF) due to the aldehyde group; limited water solubility.

  • Boiling Point: Estimated >200°C based on molecular weight and halogen content.

  • Spectroscopy:

    • IR: Strong absorption ~1720 cm1^{-1} (C=O stretch).

    • 1^1H NMR: Aldehydic proton δ 9.8–10.2 ppm; aromatic protons δ 7.2–7.6 ppm .

Reactivity and Functionalization

The aldehyde group serves as a versatile handle for further derivatization:

Nucleophilic Additions

Grignard or organolithium reagents add to the aldehyde, forming secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 3-(3,4-dichlorophenyl)pentan-2-ol.

Condensation Reactions

Condensation with amines generates Schiff bases, useful as ligands or intermediates. For example:

Cl2C6H3CH2CH2CHO+RNH2Cl2C6H3CH2CH2CH=NR+H2O\text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{CH}_2\text{CHO} + \text{RNH}_2 \rightarrow \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{CH}_2\text{CH}=\text{NR} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The electron-deficient aryl ring undergoes nitration or sulfonation at the meta position relative to chlorine substituents, guided by directing effects.

Applications and Industrial Relevance

While specific applications of 3,4-dichloro-benzenepropanal are proprietary, its structural features suggest roles in:

  • Pharmaceuticals: As a precursor to antihistamines or antifungal agents, leveraging the chlorinated aryl motif’s bioactivity.

  • Agrochemicals: Intermediate in synthesizing herbicides or insecticides, where chlorine atoms enhance environmental persistence.

  • Materials Science: Building block for liquid crystals or polymers requiring rigid, polarizable units.

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